2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
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Overview
Description
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel organic compound with a distinctive molecular structure that includes several functional groups such as quinazolinone, oxadiazole, and dioxole. This compound’s structural complexity and unique chemical properties make it an intriguing subject for study in various scientific fields, ranging from medicinal chemistry to material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one typically involves multiple steps, starting from basic precursors. The process might begin with the preparation of the oxadiazole derivative through cyclization of suitable diacylhydrazines. The quinazolinone core can be synthesized by cyclization reactions involving anthranilic acid derivatives. The key step involves the coupling of these synthesized intermediates under conditions that facilitate thioether formation, such as using an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production could leverage continuous flow synthesis techniques to scale up the production of this compound efficiently. Such methods ensure optimal reaction conditions, increased yields, and reduced reaction times. It may involve automated and computer-controlled processes to maintain the desired temperature, pressure, and reagent addition rate.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of thioether to sulfone or sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Reductive cleavage of the thioether link, potentially yielding the corresponding thiol using reducing agents like lithium aluminium hydride.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions in the benzene rings.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Substitution Reagents: Bromine, chlorine in the presence of catalysts or under UV light
Major Products Formed
Oxidation can lead to sulfoxide or sulfone derivatives, while reduction can result in the formation of thiols. Substitution reactions produce halogenated products with different chemical and physical properties.
Scientific Research Applications
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one finds applications in several fields:
Chemistry: Its unique structure is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Its quinazolinone core is of particular interest for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole and quinazolinone moieties can bind to active sites of enzymes, inhibiting their activity and leading to desired therapeutic effects. Molecular docking studies can reveal the detailed interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-benzylquinazolin-4(3H)-one
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methylbenzyl)quinazolin-4(3H)-one
Uniqueness
What sets 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one apart is the combination of the 1,2,4-oxadiazole and benzo[d][1,3]dioxole moieties within the quinazolinone framework. This combination enhances its chemical stability, biological activity, and potential for functionalization in synthetic chemistry.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)27-26(30)35-14-23-28-24(29-34-23)18-10-11-21-22(12-18)33-15-32-21/h2-12H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVHXPAUXSJDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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